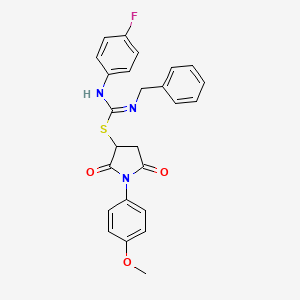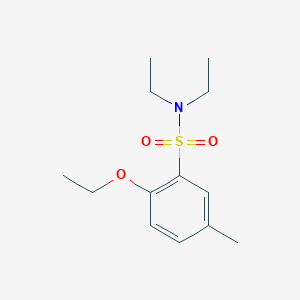
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine (CPDT) is a chemical compound that has been extensively studied for its potential applications in various fields of science. CPDT belongs to the class of triazine derivatives and has a unique structure that makes it an attractive candidate for research in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been extensively studied for its potential applications in various fields of science. In the field of chemistry, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been used as a ligand for the synthesis of metal complexes. In the field of biochemistry, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been used as a fluorescent probe for the detection of DNA and RNA. In the field of pharmacology, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been studied for its potential as an anti-cancer agent.
作用機序
The mechanism of action of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine is not fully understood. However, it is believed that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine exerts its effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine inhibits the growth of cancer cells and induces apoptosis. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine reduces tumor growth in animal models of cancer.
実験室実験の利点と制限
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has several advantages for lab experiments. It is easy to synthesize and has a unique structure that makes it an attractive candidate for research. However, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine can also be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine. One area of research is the development of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine-based fluorescent probes for the detection of DNA and RNA. Another area of research is the development of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine-based metal complexes for use in catalysis. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine also has potential as an anti-cancer agent, and future research could focus on optimizing its efficacy and reducing toxicity. Finally, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine could be studied for its potential as an anti-inflammatory and antioxidant agent.
合成法
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine can be synthesized using various methods, including the reaction of 3-mercapto-5,6-diphenyl-1,2,4-triazine with cyclopentanone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to produce 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine. Other methods of synthesis include the reaction of 3,5-diphenyl-1,2,4-triazine-6-thiol with cyclopentanone in the presence of a catalyst.
特性
IUPAC Name |
3-cyclopentylsulfanyl-5,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)22-23-20(21-18)24-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLTAXEBGZEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5038501.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)


![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)

![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)